1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene

Organic Synthesis Building Blocks Quality Control

1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene offers distinct meta-substitution reactivity compared to ortho/para analogs, influencing nucleophilic substitution rates and cross-coupling regioselectivity. Essential for routes requiring specific meta-benzyl orientation. Standard purity ≥95% available from multiple suppliers; verify stock and request a quote for your synthesis needs.

Molecular Formula C9H8BrF3O
Molecular Weight 269.06 g/mol
CAS No. 1094438-85-3
Cat. No. B1373462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene
CAS1094438-85-3
Molecular FormulaC9H8BrF3O
Molecular Weight269.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(F)(F)F)CBr
InChIInChI=1S/C9H8BrF3O/c10-5-7-2-1-3-8(4-7)14-6-9(11,12)13/h1-4H,5-6H2
InChIKeyNCRZHMNFZDUFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene (CAS 1094438-85-3): Technical Specifications and Procurement Considerations


1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene (CAS 1094438-85-3) is a benzene derivative featuring a reactive bromomethyl group and an electron-withdrawing 2,2,2-trifluoroethoxy substituent at the meta-position . This building block, with a molecular formula of C₉H₈BrF₃O and a molecular weight of 269.06 g/mol, is available from multiple suppliers at a standard purity of ≥95% . Its predicted logP of 3.52 and a density of 1.53 g/cm³ inform its handling and application in organic synthesis .

Why 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene Cannot Be Arbitrarily Substituted with a Positional Isomer


The electronic and steric environment of the reactive bromomethyl group is highly sensitive to the substitution pattern on the benzene ring. In 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene, the meta-relationship between the trifluoroethoxy and bromomethyl groups creates a distinct reactivity profile compared to its ortho- and para-substituted analogs . This influences the rate of nucleophilic substitution and the regioselectivity of cross-coupling reactions, which can significantly impact the yield and purity of downstream products . Therefore, direct substitution without verifying equivalent performance in a specific synthetic route is not recommended.

Quantitative Evidence for Selecting 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene Over Structural Analogs


Purity Specifications: Vendor Comparison for Meta vs. Para Isomers

While both the meta and para isomers are available, a higher standard purity is more consistently reported for the para isomer (98%) compared to the meta isomer (95%) across multiple vendors . This difference in typical commercial purity may influence procurement decisions for applications requiring higher initial purity or where further purification is a cost and time factor.

Organic Synthesis Building Blocks Quality Control

Lipophilicity and Predicted Physicochemical Properties

The calculated logP for 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene is 3.52, which is identical to its para-substituted isomer but distinct from the ortho isomer [1]. This property, along with a predicted boiling point of 243.8±40.0 °C and density of 1.530±0.06 g/cm³, provides key handling and solubility information .

Drug Discovery ADME Computational Chemistry

Availability and Storage Conditions: Impact on Procurement Logistics

The meta isomer is generally recommended for storage at 2-8°C in a sealed, dry environment . In contrast, the para isomer is often stored at 4°C, sealed, and protected from light . These differing storage requirements can influence handling and long-term stability considerations.

Procurement Supply Chain Inventory Management

Recommended Application Scenarios for 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene Based on Differential Evidence


Synthesis of Meta-Substituted Pharmaceutical Intermediates

This compound is best suited for synthetic routes where a meta-substituted benzyl derivative is specifically required. Its reactivity profile, influenced by the meta-relationship of the substituents, is distinct from ortho- and para-analogs , making it the optimal choice for target molecules where the final bioactive conformation or electronic distribution is sensitive to the substitution pattern.

Method Development for Nucleophilic Substitution Reactions

Researchers developing new nucleophilic substitution or cross-coupling methodologies may select this compound to study the effect of a meta-electron-withdrawing group on reaction kinetics and selectivity. Its distinct electronic environment can serve as a model substrate for optimizing conditions that differ from those established for para-substituted analogs .

Material Science: Synthesis of Functionalized Polymers

As a building block with a reactive bromomethyl handle, it can be incorporated into polymer backbones or used as a post-polymerization functionalization agent. The meta-substitution pattern provides a different spatial orientation for the trifluoroethoxy group, which can influence the final material's properties, such as surface energy or thermal stability, compared to other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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